2-[4-(Dimethylamino)phenyl]-7-hydroxy-4H-1-benzopyran-4-one
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Overview
Description
This compound is a new ratiometric fluorescent probe . It has been used in monitoring methanol in biodiesel .
Synthesis Analysis
The synthesis of this compound has been studied using various methods. For instance, it has been synthesized by the Algar-Flynn-Oyamada method by cyclization of chalcone using Hydrogen peroxide . Additionally, it has been synthesized from enaminone .Molecular Structure Analysis
The molecular structure of this compound has been optimized in both the ground state and the excited state . The frontier molecular orbitals, the charge transfer, the potential energy curves, and the transition-state structures have been calculated .Chemical Reactions Analysis
The chemical reactions of this compound have been studied using density functional theory (DFT) and time-density functional theory (TDDFT) methods . The solvent polarity has a great influence on the excited-state intramolecular proton transfer (ESIPT) reaction of this molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been investigated using various methods . The HOMO–LUMO energy gap of the studied compound was found to be 2.806 eV, indicating the stiff and smooth nature of the molecule .Scientific Research Applications
Structural Analysis and Isolation
- The structural analysis of related compounds, such as 5-Hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one, has been conducted, with X-ray diffraction methods being utilized to determine their crystal structures (Chantrapromma et al., 1989).
Synthesis and Chemical Reactions
- Research has explored the synthesis of various derivatives of 2H-1-benzopyran-4-one, focusing on their chemical properties and reactions, such as the synthesis of fused pyranones and pyrano[3,2-c]benzopyran-2,5-dione derivatives (Ornik et al., 1990).
Antiestrogenic Properties
- Some studies have investigated the antiestrogenic properties of compounds related to 2-[4-(Dimethylamino)phenyl]-7-hydroxy-4H-1-benzopyran-4-one, examining their affinity for estrogen receptors and their uterotrophic-antiuterotrophic activities (Sharma et al., 1990).
Corrosion Inhibition
- A Schiff base compound derived from a related molecule was studied for its potential in inhibiting the corrosion of steel in acidic environments (Emregül & Hayvalı, 2006).
Neuroprotective Potential
- Some derivatives of Benzopyran-2-one have been evaluated for their neuroprotective activity, showing potential in reducing symptoms of Central Nervous System depression in animal models (Tippu et al., 2018).
Antimicrobial Agents
- Novel derivatives of 2-H-1-benzopyran-2-one have been synthesized and assessed for their in vitro antimicrobial activity, with some compounds showing potent effects (Kendre & Baseer, 2013).
Photochromic Behaviour
- The photochromic behavior of bis[4-(N,N-dimethylamino)phenyl]-substituted benzopyrans has been studied, revealing insights into their spectral characteristics (Harie et al., 1997).
Claisen Rearrangements
- Research on Claisen rearrangements of derivatives of 4H-1-benzopyran-4-one has been conducted to understand their chemical behaviors and potential applications (Joshi & Trivedi, 1992).
Anticonvulsant and Sedative-Hypnotic Activity
- Some derivatives of 4H-1-benzopyran have been synthesized and evaluated for their anticonvulsant and sedative-hypnotic activities, showing promising results in preclinical models (Arnoldi et al., 1990).
Estrogen Receptor Ligands
- Compounds structurally similar to estradiol and derived from benzopyranones have been synthesized and shown to have significant estrogen receptor binding ability (Gupta et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-18(2)12-5-3-11(4-6-12)16-10-15(20)14-8-7-13(19)9-17(14)21-16/h3-10,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJROYPYUHPDOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Dimethylamino)phenyl]-7-hydroxy-4H-1-benzopyran-4-one |
Citations
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